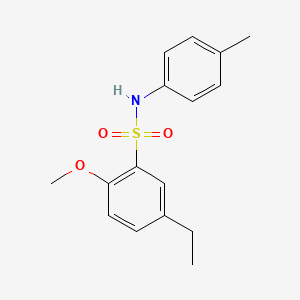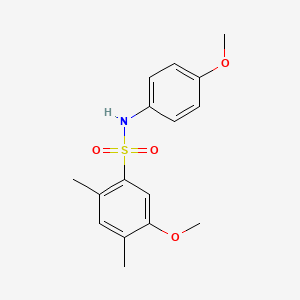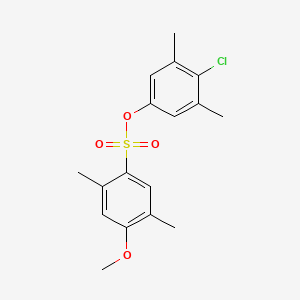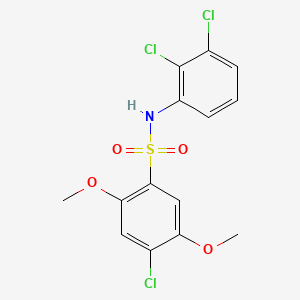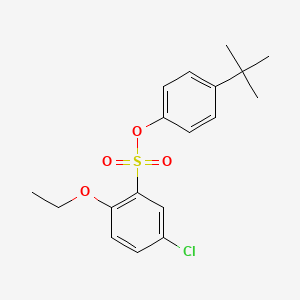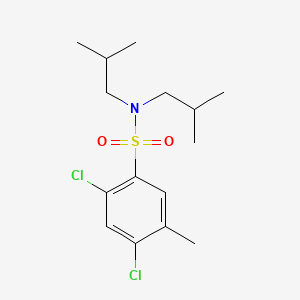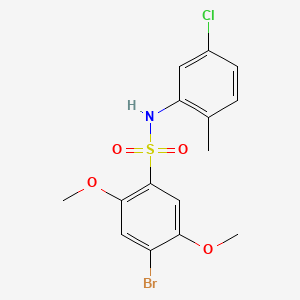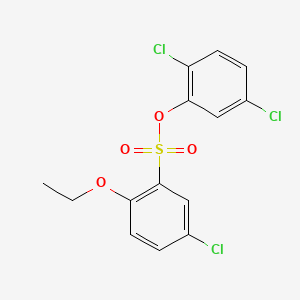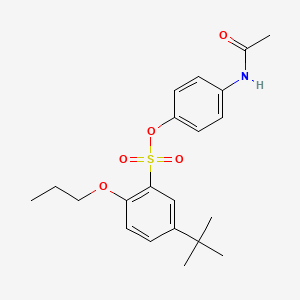
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, commonly known as APBS or NPPB, is a sulfonate compound that has been widely used in scientific research for its unique properties. APBS is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various systems.
Mechanism of Action
APBS inhibits chloride channels by binding to the extracellular domain of the channel pore. This binding causes a conformational change in the channel, leading to the inhibition of chloride ion transport. APBS has been shown to be a potent inhibitor of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
Biochemical and Physiological Effects
APBS has been shown to have a wide range of biochemical and physiological effects. Inhibition of chloride channels by APBS has been linked to changes in cell volume, intracellular pH, and membrane potential. APBS has also been shown to affect the release of neurotransmitters and the contraction of smooth muscle.
Advantages and Limitations for Lab Experiments
One of the main advantages of using APBS in lab experiments is its selectivity for chloride channels. APBS can selectively inhibit different types of chloride channels, allowing researchers to study their functions in specific systems. However, APBS has some limitations, including its potential toxicity and the need for high concentrations to achieve complete inhibition of chloride channels.
Future Directions
There are several future directions for the use of APBS in scientific research. One area of interest is the development of more potent and selective inhibitors of chloride channels. Another area of interest is the use of APBS to study the role of chloride channels in disease states, such as cystic fibrosis and epilepsy. Finally, the use of APBS in drug discovery and development is an area of active research, with the potential for the development of new therapeutics for a range of diseases.
Synthesis Methods
APBS can be synthesized by reacting 4-acetamidophenol with 5-tert-butyl-2-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields APBS as a white crystalline solid with a melting point of 170-172°C.
Scientific Research Applications
APBS has been extensively used in scientific research for its ability to inhibit chloride channels. Chloride channels play a crucial role in various physiological processes, including muscle contraction, cell volume regulation, and neurotransmitter release. APBS can selectively inhibit different types of chloride channels, making it a valuable tool for studying their functions.
properties
IUPAC Name |
(4-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-7-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-17(9-11-18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCTYPGXDHFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

